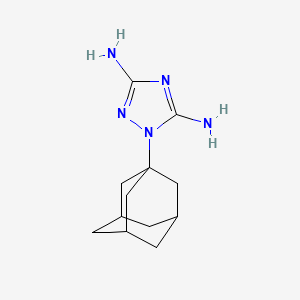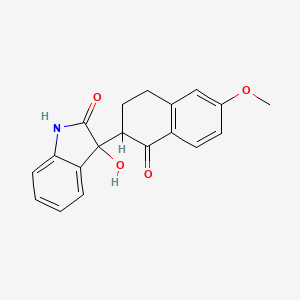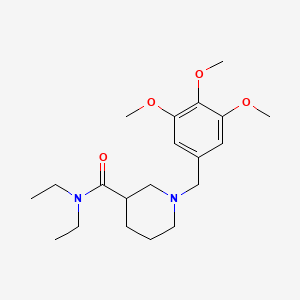
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine, also known as ADT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADT is a triazole-based compound that has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications.
科学的研究の応用
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research for 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is in the development of new drugs. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent antiviral, anticancer, and antimicrobial activity, making it a potential candidate for the treatment of a wide range of diseases.
作用機序
The exact mechanism of action of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to inhibit the activity of several key enzymes involved in viral replication, such as the HIV-1 protease and the HCV NS3/4A protease.
Biochemical and Physiological Effects
1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antiviral and anticancer activity, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent antioxidant, anti-inflammatory, and neuroprotective activity. These properties make 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine an attractive target for the development of new drugs for the treatment of a wide range of diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine in lab experiments is its potent activity against a wide range of targets. This makes it a useful tool for studying various cellular processes and for the development of new drugs. However, one limitation of using 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is its relatively complex synthesis process, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine. One area of interest is in the development of new drugs for the treatment of viral infections, such as HIV and HCV. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent activity against these viruses, and further research could lead to the development of new and more effective treatments.
Another potential area of research is in the development of new drugs for the treatment of cancer. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit potent anticancer activity, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments.
Finally, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has also been found to exhibit potent neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research in this area could lead to the development of new and more effective treatments for these devastating diseases.
Conclusion
In conclusion, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in scientific research due to its unique properties. 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for drug development and other applications. Further research in this area could lead to the development of new and more effective treatments for a wide range of diseases.
合成法
The synthesis of 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine involves a multi-step process that typically starts with the reaction of adamantane with hydrazine hydrate to produce 1-aminoadamantane. The 1-aminoadamantane is then reacted with triethyl orthoformate and triethyl orthoacetate to produce the corresponding imines, which are then reacted with sodium azide to produce the final product, 1-(1-adamantyl)-1H-1,2,4-triazole-3,5-diamine.
特性
IUPAC Name |
1-(1-adamantyl)-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-15-11(14)17(16-10)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H4,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKYJIDUNLVCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=NC(=N4)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-1,2,4-triazole-3,5-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinol](/img/structure/B4984826.png)
![3-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzaldehyde](/img/structure/B4984828.png)

![ethyl 1-[oxo(phenyl)acetyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4984842.png)
![3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4984850.png)
![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4984864.png)

![N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-furamide](/img/structure/B4984876.png)

![1-(4-bromophenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4984888.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4984890.png)

![5-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B4984912.png)